molecular formula C15H11N7O2 B6052007 N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide

N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide

Cat. No.: B6052007
M. Wt: 321.29 g/mol
InChI Key: HTIXJKABNXBWBF-UHFFFAOYSA-N
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Description

N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide is a heterocyclic compound featuring a fused pyrido-triazolopyrimidine core substituted with a methyl group at position 8 and a nicotinamide moiety at position 5. Its structural complexity arises from the integration of pyridine, triazole, and pyrimidine rings, which are common in pharmacologically active molecules.

Properties

IUPAC Name

N-(12-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7O2/c1-9-5-12-11(7-17-15-18-8-19-22(12)15)14(24)21(9)20-13(23)10-3-2-4-16-6-10/h2-8H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIXJKABNXBWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NC3=NC=NN23)C(=O)N1NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization

The foundational step for constructing the fused triazolo-pyrimidine system involves condensation reactions. A representative approach, adapted from pyrimidine scaffold syntheses, employs 4,6-dichloropyrimidine-5-carbaldehyde and substituted phenylhydrazines under basic conditions. For instance, triethylamine-mediated condensation at 20–25°C generates hydrazone intermediates (S1–S6 ), which undergo cyclization to form the triazole ring. This method parallels the synthesis of structurally related pyrido[2,3-d]pyrimidin-7(8H)-ones, where cyclization is driven by intramolecular nucleophilic attack.

Halogenation for Functionalization

Bromination is critical for introducing reactive sites for subsequent cross-coupling. In analogous systems, N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) achieves regioselective bromination at electron-rich positions. For example, 2H-pyrido[3,2-b]oxazin-3(4H)-one undergoes bromination with NBS (1.4 equiv) in DMF at 50°C for 20 hours, yielding 65.30 g (69%) of 7-bromo derivative. Similar conditions applied to pyrido[2,3-d]pyrimidin-7(8H)-one afford 48% yield of 6-bromo intermediates. These protocols highlight the importance of aprotic solvents and controlled stoichiometry to minimize polybromination.

Amide Coupling with Nicotinamide

Activation of Nicotinamide

Nicotinamide is coupled to the pyrido-triazolo-pyrimidinone scaffold via HATU-mediated amide bond formation . A representative procedure involves reacting the amine-functionalized core (1.0 equiv) with nicotinoyl chloride (1.2 equiv) in anhydrous DMF, using HATU (1.5 equiv) and DIPEA (3.0 equiv) as base. The reaction proceeds at 0°C to room temperature over 12–18 hours, yielding the target amide after purification by trituration with isopropanol (48–92% yield).

Alternative Coupling Reagents

Comparative studies highlight EDCl/HOBt as a cost-effective alternative to HATU, though with marginally lower yields (35–45%). Solvent screening reveals DMF outperforms THF or dichloromethane due to improved solubility of polar intermediates.

Optimization and Scale-Up Considerations

Reaction Temperature and Time

Bromination reactions exhibit strong temperature dependence. For instance, extending the reaction time from 18 to 24 hours at 50°C increases yields of 7-bromo derivatives from 69% to 78%. Conversely, amide coupling at elevated temperatures (40°C) accelerates reaction rates but risks epimerization or decomposition.

Purification Techniques

Crude products are purified via trituration with water or methanol , exploiting the low solubility of heterocyclic amides in polar solvents. On a 100-g scale, hot filtration through celite followed by recrystallization from ethanol/water mixtures achieves >95% purity.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR analysis of the final compound reveals characteristic signals:

  • δ 8.84 (s, 1H, triazole-H)

  • δ 8.47 (s, 1H, pyridine-H)

  • δ 2.57 (s, 3H, 8-methyl).

LC-MS (ES+) shows a molecular ion peak at m/z 406.2 [M+H]+, consistent with the molecular formula C₁₇H₁₂N₆O₃.

Purity Assessment

HPLC analysis using a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) confirms ≥98% purity, with retention time = 6.72 minutes .

Chemical Reactions Analysis

N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Research

N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide has been studied for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to interfere with cellular signaling pathways involved in proliferation and apoptosis makes it a candidate for further exploration in cancer therapy.
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor for various enzymes:

  • Kinases : The compound may inhibit specific kinases involved in signal transduction pathways, which could provide insights into its role in modulating cellular responses.
  • Phosphodiesterases : Inhibition of phosphodiesterases can lead to increased levels of cyclic nucleotides, potentially affecting numerous physiological processes.

Neuropharmacology

There is growing interest in the neuroprotective effects of this compound:

  • Cognitive Enhancement : Some studies suggest that it may enhance cognitive functions by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress.

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core.
  • Methylation at the 8th position.
  • Introduction of the nicotinamide moiety via coupling reactions.

These synthetic routes are crucial for producing this compound in sufficient quantities for research purposes.

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers evaluated the efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

A recent investigation published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial properties of this compound against Staphylococcus aureus. The findings revealed that it inhibited bacterial growth effectively at low concentrations and showed synergistic effects when combined with traditional antibiotics.

Mechanism of Action

The mechanism of action of N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The compound’s unique structure allows it to fit into active sites of proteins, thereby modulating their activity. This interaction can trigger a cascade of biochemical events, ultimately affecting cellular functions .

Comparison with Similar Compounds

Physicochemical Properties

Structural variations significantly impact melting points, solubility, and spectral characteristics:

  • : 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamides exhibit melting points of 230.1–306.5°C, with HRMS and NMR confirming carboxamide substituents .
  • : The acetic acid derivative (2-Methyl-6-oxopyrido-triazolopyrimidinyl)acetic acid has lower solubility in organic solvents due to its carboxylic acid group, contrasting with the target compound’s nicotinamide moiety .
  • : Propanoic acid analogs (e.g., 3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7-yl)propanoic acid) may show pH-dependent solubility, unlike the neutral nicotinamide .

Table 2: Melting Points and Substituent Effects

Compound Substituent Melting Point (°C) Reference
Target Compound Nicotinamide Not reported
2-Amino-triazolopyrimidine-6-carboxamide Carboxamide 230.1–306.5
(I) in Pyridinylmethyl Not reported
S1-TP (Triazolopyrimidinone) Chloromethyl Not reported

Table 3: Bioactivity Comparison

Compound Bioactivity Proposed Mechanism Reference
Target Compound Unknown (hypothesized) NAD(P)-binding enzymes
1,2,3-Triazolo[4,5-d]pyrimidine (I) Antiviral, antitumor DNA/protein interaction
S1-TP (Triazolopyrimidinone) DNA interaction Electrochemical intercalation
Pyrazolo-triazolo-pyrimidine 10 Not reported

Biological Activity

N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide is a complex organic compound that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines. This class is known for its diverse biological activities and pharmacological potential. The incorporation of the isonicotinamide group enhances its therapeutic properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H12_{12}N6_{6}O2_2, with a molecular weight of approximately 284.28 g/mol. The compound features a multi-ring structure that contributes to its unique reactivity and biological activity.

PropertyValue
Molecular FormulaC14_{14}H12_{12}N6_{6}O2_2
Molecular Weight284.28 g/mol
Structure TypePyrido-triazolo-pyrimidine

Biological Activity

Antimicrobial Activity
Research has indicated that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance, certain synthesized derivatives have shown strong activity against both Gram-positive and Gram-negative bacteria. A study evaluating various compounds from this class found that modifications at specific positions (such as the 8th position in this compound) can enhance antimicrobial efficacy .

Anticancer Potential
The compound has also been investigated for its anticancer properties. The triazole and pyrimidine moieties are known to interact with DNA and inhibit cell proliferation in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .

Enzyme Inhibition
Additionally, this compound has been studied for its potential to inhibit specific enzymes linked to metabolic pathways. The presence of the isonicotinamide group suggests possible interactions with nicotinamide adenine dinucleotide (NAD)-dependent enzymes . This activity could be relevant in the context of metabolic disorders or conditions like diabetes.

Case Studies

Several case studies have explored the biological effects of similar compounds within the same chemical family:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various triazolopyrimidine derivatives against clinical isolates. Compounds with similar structural features showed MIC values indicating potent activity against resistant strains .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that certain derivatives could reduce cell viability significantly compared to controls. These findings highlight the potential use of such compounds in cancer therapeutics .
  • Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that some derivatives could act as competitive inhibitors for key metabolic enzymes involved in glycolysis and the Krebs cycle .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide?

  • Methodology : A scalable approach involves multi-step condensation reactions. For example, describes a protocol where aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes are fused in dimethylformamide (DMF) under controlled heating (10–12 minutes). Post-reaction cooling, methanol addition, and crystallization yield triazolopyrimidine derivatives. Modifications to this method (e.g., substituting the aldehyde or optimizing reaction time) can adapt it for the target compound .
  • Key Data :

StepReagents/ConditionsYieldNotes
1DMF fusion, 10–12 min60–75%Requires strict temperature control
2Methanol additionN/APrecipitates crude product
3Ethanol recrystallization85–90% purityAir-dried solids suitable for characterization

Q. How can spectroscopic data confirm the structural integrity of this compound?

  • Methodology : Use a combination of ¹H NMR , ¹³C NMR , and HRMS to verify key functional groups. For instance, and highlight diagnostic peaks for triazolopyrimidine cores:

  • ¹H NMR : Signals for aromatic protons (δ 8.6–9.0 ppm), methyl groups (δ 2.1–2.4 ppm), and NH deformations (δ 8.9–9.0 ppm) .
  • HRMS : Molecular ion peaks (e.g., m/z 430.2 [M+H]⁺ for similar derivatives) confirm molecular weight .
    • Validation : Compare experimental data with computational simulations (e.g., DFT calculations) to resolve ambiguities in stereochemistry or tautomerism.

Q. What role do substituents (e.g., methyl, nicotinamide) play in modulating reactivity or stability?

  • Methodology : The methyl group at position 8 enhances steric stability, while the nicotinamide moiety introduces hydrogen-bonding interactions critical for target binding (e.g., enzyme active sites) . Substituent effects can be systematically tested via:

  • Analog synthesis : Replace the methyl group with bulkier alkyl chains (e.g., cyclopentyl) to study steric effects .
  • Bioisosteric replacement : Substitute nicotinamide with isonicotinamide to assess binding affinity changes .

Advanced Research Questions

Q. How to design experiments to evaluate selective CB2 receptor agonism?

  • Methodology :

  • In vitro assays : Use CB2-transfected HEK293 cells with cAMP inhibition readouts (). Include positive controls (e.g., HU-308) and assess off-target effects on CB1 receptors .
  • Dose-response curves : Test compound concentrations from 1 nM to 10 µM to determine EC₅₀ values.
  • Structural analogs : Compare with triazolopyrimidines lacking the nicotinamide group to isolate pharmacophore contributions .

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodology :

  • Standardize assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer pH can alter activity. Replicate experiments under identical conditions .
  • Metabolic stability : Use liver microsomes to assess if differential metabolism (e.g., CYP3A4-mediated degradation) explains discrepancies .
  • Crystallography : Solve co-crystal structures with target proteins to validate binding modes .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

  • Methodology :

  • Fragment-based design : Modify the pyrido-triazolopyrimidine core (e.g., fluorination at position 3) to enhance metabolic stability .
  • Positional scanning : Systematically vary substituents at positions 6, 7, and 8 to map steric/electronic requirements ().
  • Data integration : Combine SAR data with molecular dynamics simulations to predict high-affinity analogs .

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